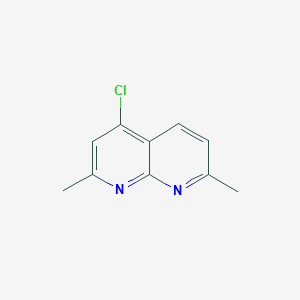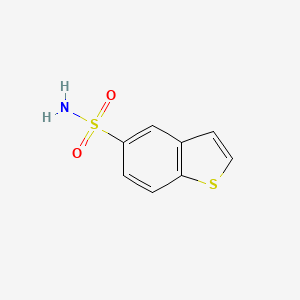
4-chloro-2,7-dimethyl-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,7-dimethyl-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and are used in various medicinal and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,7-dimethyl-1,8-naphthyridine typically involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by chlorination and methylation steps . The reaction conditions often include the use of solvents like dioxane and reagents such as selenium dioxide for oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2,7-dimethyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: Using reagents like selenium dioxide in dioxane to form aldehydes.
Reduction: Typically involves hydrogenation reactions.
Substitution: Halogen substitution reactions using nucleophiles like methanolic potassium hydroxide.
Common Reagents and Conditions
Oxidation: Selenium dioxide in dioxane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Methanolic potassium hydroxide at room temperature.
Major Products
Oxidation: 4-Methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde.
Substitution: 2,7-Dimethyl-4-methoxy-1,8-naphthyridine.
Applications De Recherche Scientifique
4-Chloro-2,7-dimethyl-1,8-naphthyridine has several applications in scientific research:
Medicinal Chemistry: Used as a core structure in the synthesis of potential anticancer agents.
Material Science: Employed in the development of light-emitting diodes and dye-sensitized solar cells.
Biological Research: Investigated for its cytotoxic activity against cancer cell lines.
Mécanisme D'action
The mechanism of action of 4-chloro-2,7-dimethyl-1,8-naphthyridine involves its interaction with molecular targets such as topoisomerase II. The compound intercalates with DNA, inhibiting the enzyme’s activity and leading to the disruption of DNA replication and cell division . This mechanism is similar to that of other naphthyridine derivatives used in anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Dimethyl-1,8-naphthyridine
- 4-Chloro-2-methyl-1,8-naphthyridine
- 2,7-Diamino-1,8-naphthyridine
Uniqueness
4-Chloro-2,7-dimethyl-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chloro and methyl groups at positions 4 and 2,7, respectively, make it a valuable intermediate in the synthesis of more complex molecules .
Propriétés
Numéro CAS |
84670-41-7 |
|---|---|
Formule moléculaire |
C10H9ClN2 |
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
4-chloro-2,7-dimethyl-1,8-naphthyridine |
InChI |
InChI=1S/C10H9ClN2/c1-6-3-4-8-9(11)5-7(2)13-10(8)12-6/h3-5H,1-2H3 |
Clé InChI |
LFUQUCOYQGAFFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=NC(=CC(=C2C=C1)Cl)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-[(2-nitrophenyl)amino]benzoate](/img/structure/B8752199.png)


![N-[4-(trifluoromethyl)phenyl]adamantane-1-carboxamide](/img/structure/B8752230.png)










